

# A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene

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## Compound of Interest

Compound Name: **1-Bromo-3-(bromomethyl)-2-fluorobenzene**

Cat. No.: **B117381**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, a halogenated aromatic compound with applications as a versatile building block in organic synthesis, particularly for pharmaceutical and agrochemical intermediates.

## Chemical Identity and Properties

The formal IUPAC name for the compound is **1-bromo-3-(bromomethyl)-2-fluorobenzene**.<sup>[1]</sup> It is also known by synonyms such as 3-Bromo-2-fluorobenzyl bromide.<sup>[1]</sup> This compound is a disubstituted benzene derivative, featuring a bromine atom, a fluorine atom, and a bromomethyl group attached to the aromatic ring. The presence of multiple reactive sites—the benzylic bromide for nucleophilic substitution and the aromatic halogens for cross-coupling reactions—makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical and Computed Properties

| Property          | Value   | Source                                     |
|-------------------|---|--|
| CAS Number        | <b>149947-16-0</b>                              | <b>Sigma-Aldrich,</b><br><b>PubChem[1]</b> |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> F | PubChem[1], ChemicalBook[2]                |
| Molecular Weight  | 267.92 g/mol                                    | PubChem[1]                                 |
| Monoisotopic Mass | 265.87420 Da                                    | PubChem[1]                                 |
| Density           | 1.923 ± 0.06 g/cm <sup>3</sup> (Predicted)      | Echemi[3]                                  |
| Boiling Point     | 60°C @ 0.1 mmHg (Predicted)                     | Echemi[3]                                  |
| Flash Point       | 107.9 ± 23.2 °C (Predicted)                     | Echemi[3]                                  |
| Refractive Index  | 1.583 (Predicted)                               | Echemi[3]                                  |
| XLogP3            | 3.3   | PubChem[1], Echemi[3]                      |
| InChI Key         | MGVHFTWDCYIBDO-UHFFFAOYSA-N                     | PubChem[1]                                 |

| SMILES | C1=CC(=C(C=C1)Br)F)CBr | PubChem[1] |

## Synthesis and Experimental Protocols

The primary route for synthesizing **1-Bromo-3-(bromomethyl)-2-fluorobenzene** involves the selective benzylic bromination of a suitable precursor, 2-Bromo-6-fluorotoluene. This precursor is a key intermediate used in the synthesis of various pharmaceuticals and advanced materials due to its unique reactivity imparted by the fluorine and bromine substituents.[4][5]

## Experimental Protocol: Benzylic Bromination of 2-Bromo-6-fluorotoluene

This protocol is adapted from standard Wohl-Ziegler bromination procedures, a common method for the selective bromination of the methyl group on a toluene derivative.[6]

Materials:

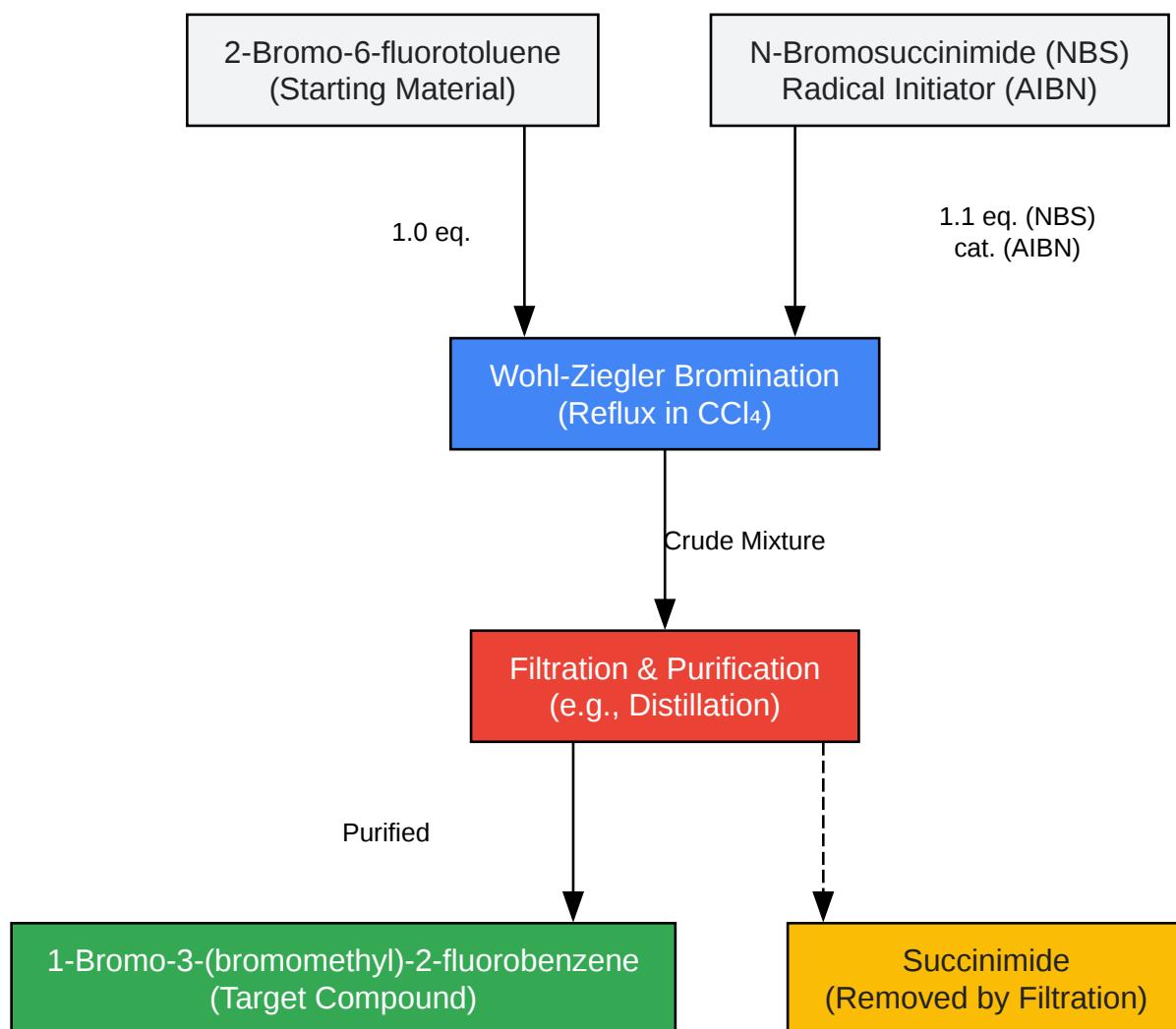
- 2-Bromo-6-fluorotoluene (precursor)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Anhydrous carbon tetrachloride (CCl<sub>4</sub>) or a suitable alternative solvent (e.g., o-dichlorobenzene)[\[6\]](#)
- Nitrogen or Argon gas supply
- Standard reflux apparatus (round-bottom flask, condenser)
- Magnetic stirrer and heating mantle

**Procedure:**

- Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 2-Bromo-6-fluorotoluene (1.0 equivalent) in the anhydrous solvent.
- Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02 equivalents of AIBN) to the solution.[\[6\]](#)
- Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) under an inert nitrogen atmosphere. The reaction is typically initiated by light (from a heat lamp) or by the thermal decomposition of the initiator.
- Monitoring: The reaction progress can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction is typically complete within 4-12 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl<sub>4</sub>, will precipitate and can be removed by filtration.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, **1-Bromo-3-(bromomethyl)-2-fluorobenzene**, can then be purified by vacuum distillation or column chromatography to yield the final product.

## Logical Workflow and Visualization

The synthesis of **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is a direct transformation that is crucial for introducing a reactive bromomethyl handle onto the fluorinated aromatic scaffold. This process enables subsequent modifications for building more complex molecules.



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Caption: Synthetic pathway for **1-Bromo-3-(bromomethyl)-2-fluorobenzene**.

## Applications in Drug Development and Research

As a functionalized building block, **1-Bromo-3-(bromomethyl)-2-fluorobenzene** is used in the synthesis of target inhibitors and other biologically active molecules.<sup>[2][10]</sup> The fluorinated

aromatic core is a common motif in modern pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. The benzylic bromide provides a convenient attachment point for various nucleophiles, allowing for the facile construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.

## Safety and Handling

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

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- To cite this document: BenchChem. [A Technical Guide to 1-Bromo-3-(bromomethyl)-2-fluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117381#iupac-name-for-1-bromo-3-bromomethyl-2-fluorobenzene>

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